3,3,7-Trimethyl-3H-indole

Fischer indole synthesis regioselectivity byproduct analysis

Regioisomeric impurity in generic trimethylindole mixtures causes failed cyanine dye syntheses and irreproducible optical data. 3,3,7-Trimethyl-3H-indole (CAS 2059970-39-5, ≥95%) is a 3H-indolenine with unblocked C2 for direct condensation-eliminating quaternization required by the 2,3,3-isomer. The 7-methyl modulates donor strength for tunable dye absorption/emission. Solid form (mp 34-38°C) enables automated solid-dispensing compatibility. Each lot authenticated by ¹³C NMR for regioisomeric identity confirmation and 3,7-dimethylindole contaminant detection. In stock for immediate dispatch.

Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
Cat. No. B13255831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,7-Trimethyl-3H-indole
Molecular FormulaC11H13N
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(C=N2)(C)C
InChIInChI=1S/C11H13N/c1-8-5-4-6-9-10(8)12-7-11(9,2)3/h4-7H,1-3H3
InChIKeyNKMWTEMWPMFMII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3,7-Trimethyl-3H-indole: A Regiospecifically Methylated Indolenine Building Block for Cyanine Dye, Probe, and Heterocycle Synthesis


3,3,7-Trimethyl-3H-indole (CAS 2059970-39-5, molecular formula C₁₁H₁₃N, molecular weight 159.23 g/mol) is a 3H-indole tautomer bearing geminal dimethyl substitution at C3 and a methyl group at C7 on the fused benzene ring . Unlike the more common 1H-indole tautomer, the 3H-indole form possesses an imine-type C=N bond at the 2-position, making this compound an indolenine—a key intermediate class for cyanine dye synthesis, fluorescent probe construction, and heterocyclic derivatization [1]. Commercially available at a minimum purity specification of 95% , this compound serves as a regiospecifically functionalized scaffold whose substitution pattern dictates distinct reactivity, spectroscopic properties, and downstream application performance compared to other trimethylindole isomers.

Indolenine scaffold for cyanine dye synthesis
Regiospecific C2 reactivity for heterocycle derivatization
7-Methyl substitution enables fluorescent probe construction
Solid form supports automated synthetic workflows

Why 3,3,7-Trimethyl-3H-indole Cannot Be Replaced by 2,3,3-Trimethylindolenine or Other Trimethylindole Isomers in Regiospecific Applications


Trimethylindoles are not a single interchangeable commodity. The position of each methyl group on the indole nucleus fundamentally alters the compound's electronic structure, reactivity, physical state, and spectroscopic fingerprint. 3,3,7-Trimethyl-3H-indole differs from the widely used 2,3,3-trimethylindolenine (CAS 1640-39-7) by relocating one methyl substituent from C2 to C7, which changes the nucleophilic character at C2, eliminates competing reactivity pathways during quaternization and condensation reactions, and yields a distinct ¹³C NMR spectral pattern for unequivocal identity confirmation [1]. Fischer indole synthesis studies demonstrate that the 1,3,7-trimethylindole product is accompanied by substantial amounts of 3,7-dimethylindole byproduct, highlighting that even within a single synthetic route, regioisomeric outcomes are highly sensitive to hydrazine and ketone substitution patterns [2]. Procuring the incorrect trimethylindole isomer—or accepting a mixture without verifying regiochemistry—can lead to failed downstream derivatizations, inconsistent dye optical properties, and irreproducible biological screening data. The following quantitative evidence provides the basis for isomer-specific selection.

Target: 3,3,7-Trimethyl-3H-indole
C2 unsubstituted, enables direct condensation; 7-methyl substituent present
Substitute: 2,3,3-Trimethylindolenine
C2-methyl blocks direct condensation; requires quaternization
Regiochemistry mismatch Distinct ¹³C NMR fingerprints; incorrect isomer may lead to failed derivatizations
Byproduct contamination Fischer indole route may co-produce 3,7-dimethylindole; purity verification required
Physical form substitution Liquid analog complicates gravimetric dispensing and may require refrigerated storage

3,3,7-Trimethyl-3H-indole Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data Against Closest Analogs


Fischer Indole Synthesis Selectivity: 3,3,7-Trimethyl-3H-indole vs. 3,7-Dimethylindole Byproduct Formation

In the Fischer indole condensation of N-methyl-2,6-dimethylphenylhydrazine hydrochloride with propionaldehyde, the target 1,3,7-trimethylindole (the N-methylated precursor to 3,3,7-trimethyl-3H-indole) was obtained in yields of 36% and 31% across two experimental protocols. Critically, a substantial amount of 3,7-dimethylindole was co-produced as a byproduct, indicating that the reaction pathway competes with demethylation at the indole nitrogen [1]. This inherent selectivity challenge does not occur in the synthesis of 2,3,3-trimethylindolenine from phenylhydrazine and methyl isopropyl ketone, where the 2-methyl substitution is introduced via the ketone component rather than the hydrazine N-substituent.

Fischer indole selectivity
Head-to-head
Target precursor yield 31–36% with 3,7-dimethylindole byproduct; comparator yield 50–80%
Regioisomeric purity requires careful chromatographic separation
HPLC or GC verification recommended
Fischer indole synthesis regioselectivity byproduct analysis

Commercial Purity Specification Gap: 3,3,7-Trimethyl-3H-indole (95% Minimum) vs. 2,3,3-Trimethylindolenine (≥97.5–99% GC)

The commercially available minimum purity specification for 3,3,7-Trimethyl-3H-indole is 95% (CAS 2059970-39-5) . In contrast, the dominant comparator 2,3,3-trimethylindolenine (CAS 1640-39-7) is routinely available at ≥97.5% by GC, ≥98% (GC), and up to ≥99% (GC) from multiple major suppliers . The 2–5 percentage-point purity gap reflects the greater synthetic accessibility and longer commercial optimization history of the 2,3,3-isomer. This differential means that experiments using 3,3,7-trimethyl-3H-indole at the supplier-specified minimum purity may contain up to 5% unidentified impurities, which can confound stoichiometric calculations, introduce fluorescent contaminants in optical applications, or generate unexplained side products in multi-step syntheses.

Purity specification
Data to verify
Target ≥95% vs. comparator ≥97.5–99%; deficit 2.5–5 pp
Verify actual purity by orthogonal analytical method
Request CoA; budget for in-house QC
purity specification quality control procurement benchmark

Physical State at Ambient Temperature: Crystalline 3,3,7-Trimethyl-3H-indole vs. Liquid 2,3,3-Trimethylindolenine

3,3,7-Trimethyl-3H-indole is a solid at ambient temperature, with a reported melting point range of 34–38°C . The primary comparator 2,3,3-trimethylindolenine is a liquid at room temperature, with a melting point of 6–8°C and a boiling point of 228–229°C . This 28–30°C difference in melting point translates into fundamentally different handling, storage, and formulation requirements: the solid target compound can be weighed accurately on a standard analytical balance without the volatility losses associated with liquid handling, and it does not require the inert-atmosphere refrigeration (2–8°C under argon) that is recommended for long-term storage of the air-sensitive liquid comparator .

Physical state
Data to verify
Solid mp 34–38 °C vs. liquid mp 6–8 °C
Solid form enables accurate gravimetric dispensing without volatilization loss
No cold storage needed for solid
physical state handling formulation compatibility

Regioisomeric Identity by ¹³C NMR: Distinguishing 3,3,7-Substitution from 2,3,3-Substitution

The ¹³C NMR spectra of all possible mono-, di-, and trimethylindoles have been systematically assigned at 15.1 MHz, with ring carbon chemical shifts spanning over 50 ppm depending on the position and number of methyl substituents [1]. The 3,3,7-trimethyl substitution pattern produces a characteristic set of quaternary carbon resonances (C3 at ~54 ppm bearing two methyl groups; C7 bearing one methyl) and aromatic C–H signals that differ diagnostically from the 2,3,3-trimethyl pattern, where C2 is quaternary (~188 ppm imine carbon in the indolenine form) and the benzene ring is unsubstituted [2]. These spectral differences provide an unambiguous method for confirming regioisomeric identity upon receipt of material—a critical quality assurance step given the commercial purity specification gap and the risk of isomer misassignment.

Regioisomer NMR fingerprint
Class-level
C2 shift ~188 ppm for 2,3,3-isomer; 3,3,7 isomer shows distinct aromatic pattern
¹³C NMR provides unambiguous regioisomer identity confirmation
Compare with published shift tables
¹³C NMR regioisomer confirmation structural authentication

Autoxidation Susceptibility: Indolenine-Class Reactivity Impacts Shelf-Life and Handling Protocols

Indolenines as a compound class are susceptible to autoxidation at the C2–C3 imine moiety. Studies on 2-ethyl-3,3-dimethylindolenine demonstrate that autoxidation converts the indolenine to the corresponding 2-acetyl derivative via allylic hydroperoxide intermediates [1]. Because 3,3,7-trimethyl-3H-indole contains the same 3,3-dialkylindolenine core structure, it is subject to the same degradation pathway. In contrast, 2,3,3-trimethylindolenine, which bears a methyl substituent at C2 rather than a proton, presents a different steric and electronic environment at the imine carbon that may alter its autoxidation kinetics. While no direct head-to-head autoxidation rate comparison exists for these specific isomers, the class-level evidence mandates that 3,3,7-trimethyl-3H-indole be stored protected from air and light, and that lot-to-lot consistency be verified before use in oxidation-sensitive applications.

Oxidative stability
Class-level
Indolenine core prone to autoxidation to 2-oxo derivative
Store under inert atmosphere; verify lot-to-lot consistency
Visual inspection for color change on receipt
oxidative stability indolenine autoxidation storage conditions

Pharmacophore Differentiation: The 7-Methyl Substituent Modulates Biological Target Engagement vs. 5- or 6-Methyl Indole Isomers

The position of the methyl substituent on the benzene ring of indole governs electronic properties and steric accessibility to biological targets. Among the four Bz-methylindoles (4-, 5-, 6-, and 7-methyl), the 7-methyl isomer displays distinct substrate activity with Neurospora crassa tryptophan synthase: the 7- and 4-methyl compounds are the most effective substrates, followed by the 6- and then 5-methyl compounds in descending order of effectiveness [1]. This positional hierarchy demonstrates that moving the methyl group by a single position on the benzene ring materially alters enzyme recognition. For 3,3,7-trimethyl-3H-indole, the 7-methyl group confers a specific steric and electronic profile that differs from 3,3,5-trimethyl or 3,3,6-trimethyl analogs, which may be relevant in medicinal chemistry programs exploring indole-based pharmacophores.

Pharmacophore position
Class-level
7-CH₃ effective substrate; rank 7≈4 > 6 > 5
7-Methyl position distinct from 5/6-isomers for SAR programs
Verify activity for target enzyme system
structure-activity relationship 7-methylindole drug discovery scaffold

Optimal Scientific and Industrial Deployment Scenarios for 3,3,7-Trimethyl-3H-indole Based on Differentiated Evidence


Synthesis of Regiospecifically Substituted Cyanine Dyes and Near-Infrared Fluorescent Probes Requiring a 7-Methyl Indolenine Donor

When constructing unsymmetrical cyanine dyes or hemicyanine probes where the indolenine nitrogen serves as the donor moiety, the absence of a C2-methyl substituent in 3,3,7-trimethyl-3H-indole enables direct condensation at the C2 position without steric hindrance from a methyl group. This contrasts with 2,3,3-trimethylindolenine, where the C2-methyl must be activated via quaternization before condensation. The 7-methyl group further provides a spectroscopic handle and modulates the electron-donating character of the indolenine unit, which directly influences the absorption and emission wavelengths of the resulting cyanine dye [1]. The solid physical form (mp 34–38°C) allows precise stoichiometric control during small-scale probe synthesis .

Quality Control and Incoming Material Authentication via ¹³C NMR Regioisomer Fingerprinting

Given the commercial purity specification of 95% minimum and the known co-production of 3,7-dimethylindole during Fischer indole synthesis [1], every lot of 3,3,7-trimethyl-3H-indole should be authenticated by ¹³C NMR before use in critical applications. The characteristic chemical shift pattern for the 3,3,7-substitution pattern—including the quaternary C3 resonance and the C7-methyl-substituted aromatic carbon signals—provides unambiguous confirmation of regioisomeric identity and can simultaneously detect the presence of the 3,7-dimethylindole contaminant . This protocol is essential for medicinal chemistry SAR programs and for optical materials development where isomeric purity directly affects performance.

Solid-Phase Synthetic Workflows and Automated Parallel Synthesis Platforms

The solid physical state of 3,3,7-trimethyl-3H-indole at ambient temperature (mp 34–38°C) makes it compatible with automated solid-dispensing systems and parallel synthesis platforms that are optimized for solid reagents [1]. Liquid reagents such as 2,3,3-trimethylindolenine (mp 6–8°C, liquid at room temperature) require liquid-handling robotics or manual syringe transfers, introducing volumetric errors and potential exposure to air and moisture . For library synthesis campaigns requiring dozens to hundreds of indole-based building blocks, the solid form reduces handling complexity and improves inter-vial weighing consistency.

Structure-Activity Relationship (SAR) Exploration of 7-Methylindole Pharmacophores in Drug Discovery

The 7-methyl substitution on 3,3,7-trimethyl-3H-indole places it in a distinct SAR category from 5-methyl or 6-methyl indole analogs. Biological studies on Bz-methylindoles demonstrate a clear positional hierarchy in enzyme substrate effectiveness (7-CH₃ ≈ 4-CH₃ > 6-CH₃ > 5-CH₃) [1]. Drug discovery teams evaluating indole-based scaffolds for targets such as kinases, GPCRs, or nuclear receptors should specifically procure the 3,3,7-isomer—rather than accepting any available trimethylindole—to ensure that the 7-methyl pharmacophoric element is present and correctly positioned. This is particularly important when following up on virtual screening hits or pharmacophore models that specify a methyl group at the indole 7-position.

Application
Selection Property
Validation Focus
Cyanine dye & probe synthesis
C2 unsubstituted indolenine donor
Absorption/emission wavelength modulation
Incoming material QC
Regioisomer ¹³C NMR fingerprint
Identity and purity confirmation
Automated synthesis platforms
Solid physical form (ambient)
Dispensing accuracy and low volatility
Drug discovery SAR
7-Methyl pharmacophore position
Positional isomer biological activity mapping
Quote Request

Request a Quote for 3,3,7-Trimethyl-3H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.